Dl-Alanyl-Glycin

Übersicht

Beschreibung

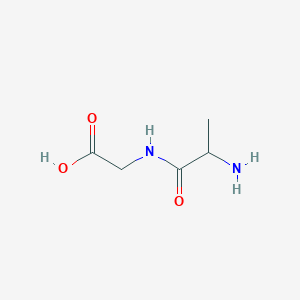

Alanylglycine (AG), also known as alanyl-L-glycine, is a dipeptide composed of alanine and glycine. It is a naturally occurring amino acid derivative found in many foods, including dairy products, legumes, and some vegetables. AG has a wide range of applications in the medical, pharmaceutical, and food industries. It is known to have beneficial effects on human health, including anti-inflammatory and anti-oxidant properties. AG has also been found to have potential therapeutic applications, such as the treatment of cancer and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Chemische und physikalische Eigenschaften

“Dl-Alanyl-Glycin” ist ein Dipeptid mit der Formel C5H10N2O3 . Es hat ein Molekulargewicht von 146.1445 . Die Schmelzeigenschaften und die Löslichkeit der Verbindung in Wasser wurden umfassend untersucht .

Thermochemische Forschung

Die Verbindung wurde in der thermochemischen Forschung eingesetzt, insbesondere in Studien zur Verbrennungswärme und freien Energie von Verbindungen, die die Peptidbindung enthalten .

Löslichkeitsstudien

“this compound” wurde in Löslichkeitsstudien verwendet. Seine Schmelzeigenschaften wurden als Eingabe in eine thermodynamische Fest-Flüssig-Gleichgewichtsbeziehung verwendet, um die Löslichkeit der Dipeptide in Wasser vorherzusagen .

Biochemische Prozesse

Die Löslichkeit von “this compound” ist wichtig in biochemischen Prozessen, um eine Ausfällung von Dipeptiden zu vermeiden .

Medizin und Medikamentenentwicklung

Dipeptide, einschließlich “this compound”, spielen eine wesentliche Rolle im Medizinsektor. Sie werden in antihypertensiven oder vasodilatierenden Medikamenten, Sportmedizin und Tumortherapie eingesetzt .

Enzymhemmungsstudien

“this compound” wurde in Studien zur Enzymhemmung verwendet. Beispielsweise katalysiert d-Alanin:d-Alanin-Ligase (Ddl) die ATP-getriebene Ligation von zwei d-Alanin (d-Ala)-Molekülen, was zur Bildung des d-Alanyl:d-Alanin-Dipeptids führt. Die Hemmung von Ddl verhindert das Bakterienwachstum, was dieses Enzym zu einem attraktiven und praktikablen Ziel für die Suche nach wirksamen antimikrobiellen Medikamenten macht .

Safety and Hazards

Wirkmechanismus

Mode of Action

The mode of action of DL-Alanyl-Glycine is not explicitly documented. As a dipeptide, it may participate in protein synthesis and other metabolic processes. It is produced from pyruvate by transamination .

Biochemical Pathways

DL-Alanyl-Glycine is involved in the alanine metabolism pathway. Overexpression of genes ald, dal, and ddl enhances the synthesis of endogenous L/D-alanine and D-alanyl-D-alanine, promoting cell growth and facilitating the synthesis of biochemical products such as γ-PGA, lichenysin, pulcherrimin, and nattokinase .

Pharmacokinetics

The solubility of dipeptides like dl-alanyl-glycine in water can be predicted using thermodynamic solid-liquid equilibrium relations .

Result of Action

It is known that dipeptides play a crucial role in various biological processes, including protein synthesis and cell growth .

Action Environment

The action of DL-Alanyl-Glycine can be influenced by various environmental factors. For instance, the solubility of DL-Alanyl-Glycine in water can be affected by temperature . .

Biochemische Analyse

Biochemical Properties

DL-Alanylglycine interacts with various enzymes and proteins in biochemical reactions. For instance, it is generated by dipeptidyl-dipeptidase, which leads to the release of dipeptides from a tetrapeptide . The pK2 values of DL-Alanylglycine were determined at ten temperatures in the range, 5–50°C . These values show that different substituent groups on the α-carbon atom, which include polar and nonpolar groups, have a small effect on the dissociation of the NH3+ charge center .

Cellular Effects

The effects of DL-Alanylglycine on various types of cells and cellular processes are not well-studied. It is known that dipeptides, including DL-Alanylglycine, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the second dissociation constants pK2 of DL-Alanylglycine were determined at ten temperatures in the range, 5–50°C . This suggests that DL-Alanylglycine may have different effects over time under different conditions.

Metabolic Pathways

DL-Alanylglycine is involved in various metabolic pathways. It is a breakdown product from endogenous and exogenous proteins

Transport and Distribution

It is known that dipeptides, including DL-Alanylglycine, can be transported across cell membranes .

Subcellular Localization

It is known that dipeptides, including DL-Alanylglycine, can be found in various subcellular compartments .

Eigenschaften

IUPAC Name |

2-(2-aminopropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXISPYVYMQWFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922784 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

687-69-4, 1188-01-8, 3997-90-8 | |

| Record name | Alanylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DL-Alanylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alanylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

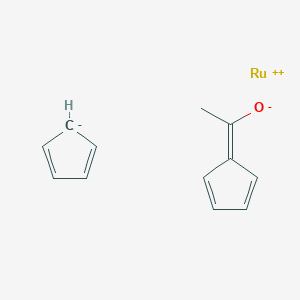

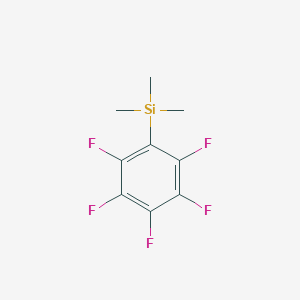

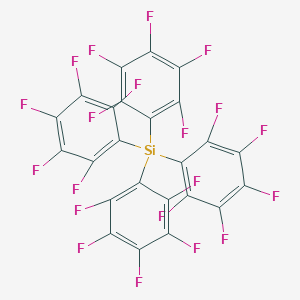

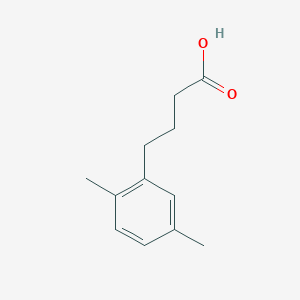

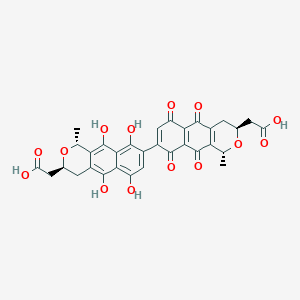

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)

![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)